molecular formula C9H8F3N3 B13328443 [2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine

[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine

Cat. No.: B13328443
M. Wt: 215.17 g/mol
InChI Key: CYBKHJYCDOGCQK-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group at the 2-position and a methanamine group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine typically involves multicomponent reactions, condensation reactions, and cyclization processes. One common method involves the reaction of 2-aminopyridine with substituted phenacyl bromides and trifluoroacetaldehyde methyl hemiacetal under solvent-free and catalyst-free conditions, yielding the desired product with good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile, using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor . These methods are designed to be efficient and cost-effective for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethyl and methanamine groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly for treating neurological disorders and cancer.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound, such as zolpidem, exert their effects by blocking γ-aminobutyric acid (GABA) receptors, leading to sedative and hypnotic effects . The compound’s unique structure allows it to interact with various biological targets, making it a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-imidazo[1,2-a]pyrazine
  • 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
  • 2-(Trifluoroacetamido)imidazo[1,2-a]pyridine
  • 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride

Uniqueness

What sets [2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both trifluoromethyl and methanamine groups enhances its reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

[2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)8-6(5-13)15-4-2-1-3-7(15)14-8/h1-4H,5,13H2

InChI Key

CYBKHJYCDOGCQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)CN)C(F)(F)F

Origin of Product

United States

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